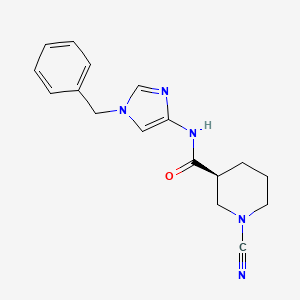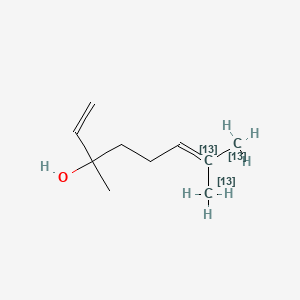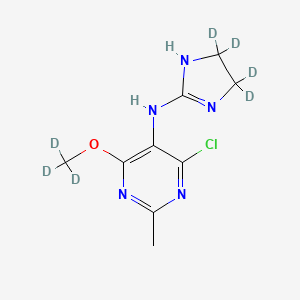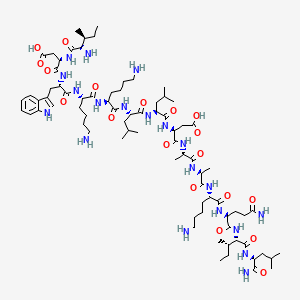
Ac-DMQD-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DMQD-pNA, also known as Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide, is a peptide substrate commonly used in biochemical research. It is particularly known for its role in studying caspase activity, which is crucial in the process of apoptosis (programmed cell death). The compound has a molecular weight of 669.66 and a chemical formula of C26H35N7O12S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DMQD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The peptide chain is then cleaved from the resin and purified.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DMQD-pNA primarily undergoes hydrolysis reactions catalyzed by caspases. These reactions are crucial for studying enzyme kinetics and inhibitor screening.
Common Reagents and Conditions
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.
Enzymes: Recombinant caspases such as caspase-1 and caspase-3.
Detection: The release of p-nitroaniline is monitored using a spectrophotometer at 405 nm.
Major Products
p-Nitroaniline: The primary product formed from the hydrolysis of this compound.
Applications De Recherche Scientifique
Ac-DMQD-pNA is widely used in various fields of scientific research:
-
Biochemistry
Enzyme Kinetics: Used to study the kinetics of caspase enzymes.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
-
Cell Biology
Apoptosis Research: Utilized to investigate the role of caspases in apoptosis.
-
Medicine
Drug Development: Aids in the development of therapeutic agents targeting caspases for diseases such as cancer and neurodegenerative disorders.
-
Industry
Biotechnology: Applied in the production of recombinant proteins and peptides.
Mécanisme D'action
Ac-DMQD-pNA functions as a substrate for caspase enzymes. The mechanism involves the recognition and binding of the peptide by the active site of the caspase. The enzyme then catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-pNA: Another peptide substrate used for caspase activity assays.
Ac-YVAD-pNA: A substrate specific for caspase-1.
Uniqueness
Ac-DMQD-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain caspases. Its use in apoptosis research and enzyme kinetics distinguishes it from other peptide substrates .
Propriétés
Formule moléculaire |
C26H35N7O12S |
|---|---|
Poids moléculaire |
669.7 g/mol |
Nom IUPAC |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
LHKPPRWOHBASDX-VJANTYMQSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)



![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)

![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)

![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)




